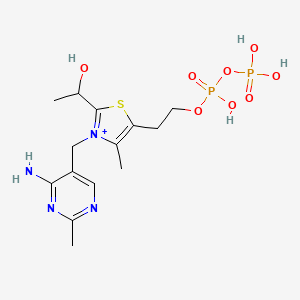

2-(1-Hydroxyethyl)thiamine diphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

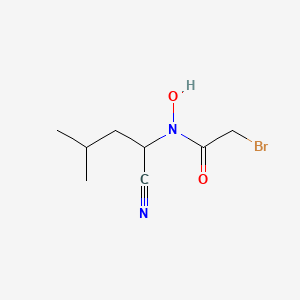

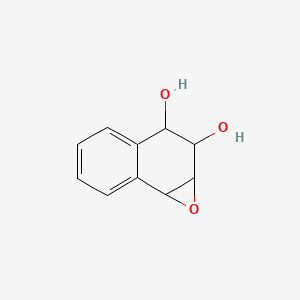

2-(a-Hydroxyethyl)thiamine diphosphate, also known as 2-hydroxyethyl-THPP or thiazolium, belongs to the class of organic compounds known as thiamine phosphates. These are thiamine derivatives in which the hydroxyl group of the ethanol moiety is substituted by a phosphate group. 2-(a-Hydroxyethyl)thiamine diphosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-(a-Hydroxyethyl)thiamine diphosphate exists in all eukaryotes, ranging from yeast to humans. 2-(a-Hydroxyethyl)thiamine diphosphate participates in a number of enzymatic reactions. In particular, 2-(a-Hydroxyethyl)thiamine diphosphate can be biosynthesized from pyruvic acid and thiamine pyrophosphate; which is catalyzed by the enzyme pyruvate dehydrogenase complex. In addition, 2-(a-Hydroxyethyl)thiamine diphosphate can be converted into thiamine pyrophosphate; which is catalyzed by the enzyme pyruvate dehydrogenase complex. In humans, 2-(a-hydroxyethyl)thiamine diphosphate is involved in the pyruvate metabolism pathway.

2-(1-hydroxyethyl)thiamine diphosphate is a thiamine phosphate having a 1-hydroxyethyl substituent at the 2-position on the thiazolium ring and an O-diphosphate moiety. It is a thiamine phosphate and a 1,3-thiazolium cation. It is a conjugate acid of a 2-(1-hydroxyethyl)thiamine diphosphate(2-).

Wissenschaftliche Forschungsanwendungen

Catalytic Cycle in Thiamin Diphosphate Enzymes

- 2-(1-Hydroxyethyl)thiamine diphosphate plays a critical role in the catalytic cycle of Thiamin diphosphate (ThDP) enzymes, such as in the oxidative decarboxylation of pyruvate. Studies have provided insights into the chemical mechanisms and stereochemical course of thiamin catalysis (Wille et al., 2006).

Role in Yeast Metabolism

- In yeasts, ThDP, the active form of vitamin B1, functions as a cofactor for several enzymes involved in carbohydrate and amino acid metabolism. It has also been suggested to have roles in gene expression regulation, DNA repair, and protection against reactive oxygen species (Kowalska & Kozik, 2008).

Mechanistic Studies in Thiamin Catalysis

- Investigations into the non-oxidative decarboxylation of pyruvate by pyruvate decarboxylase have enhanced our understanding of the role of 2-(1-Hydroxyethyl)thiamine diphosphate in ThDP-dependent enzyme mechanisms (Friedemann et al., 2009).

Thiamine in Plants

- Thiamine diphosphate plays an essential enzymatic cofactor role in plant metabolism, particularly in pathways like glycolysis and the tricarboxylic acid cycle. Recent advances in understanding thiamine metabolism and functions in plants have been achieved (Goyer, 2010).

Activation in Enzymes

- Research on the activation of thiamine diphosphate in enzymes like pyruvate decarboxylase and transketolase has provided insights into the kinetic mechanisms and structure-function relationships of these enzymes (Kern et al., 1997).

Thiamin Diphosphate in Biological Chemistry

- Studies on ThDP-dependent enzymes using analogs have elucidated the roles of ThDP in stabilizing reaction intermediates and its function as a cofactor in catalytic processes (Agyei-Owusu & Leeper, 2009).

Thiamin Enzyme Synchronization

- Evidence suggests that the ThDPs in thiamine enzymes communicate through a proton wire, affecting the co-factors' roles in catalysis and influencing the progression of chemical events (Frank et al., 2004).

Eigenschaften

CAS-Nummer |

10055-47-7 |

|---|---|

Molekularformel |

C14H23N4O8P2S+ |

Molekulargewicht |

469.37 g/mol |

IUPAC-Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C14H22N4O8P2S/c1-8-12(4-5-25-28(23,24)26-27(20,21)22)29-14(9(2)19)18(8)7-11-6-16-10(3)17-13(11)15/h6,9,19H,4-5,7H2,1-3H3,(H4-,15,16,17,20,21,22,23,24)/p+1 |

InChI-Schlüssel |

RRUVJGASJONMDY-UHFFFAOYSA-O |

SMILES |

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C)O)CCOP(=O)(O)OP(=O)(O)O |

Kanonische SMILES |

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C)O)CCOP(=O)(O)OP(=O)(O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester](/img/structure/B1209473.png)

![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1209479.png)

![Benzyl-diethyl-[2-(3-phenylprop-2-enoylsulfanyl)ethyl]azanium;bromide](/img/structure/B1209484.png)

![(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1209487.png)